Chiral Purity in HDAC6 Inhibitor Lead Series
The (S)-enantiomer of 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline was integrated into a focused library of HDAC6-targeting hydroxamic acids. The lead compound derived from this specific chiral scaffold achieved an IC50 of 38 nM against multiple myeloma cells, while exhibiting selectivity over normal lymphocytes [1]. In contrast, the corresponding (R)-enantiomer-based or achiral piperidine analogs generally showed IC50 values in the 100–500 nM range, representing an approximate 3- to 13-fold loss in activity (class-level inference based on SAR trends) [1].
| Evidence Dimension | Cytotoxicity against multiple myeloma cells |
|---|---|
| Target Compound Data | IC50 = 38 nM (for lead HDAC6 inhibitor incorporating the (S)-aminomethyl-THIQ core) |
| Comparator Or Baseline | Analogous inhibitors built from (R)-enantiomer or achiral piperidine scaffolds typically IC50 ≈ 100–500 nM |
| Quantified Difference | Approximately 3- to 13-fold improvement |
| Conditions | In vitro cell viability assay; multiple myeloma cell line; compound concentration range not fully specified in secondary source. |
Why This Matters
For customer selection in epigenetic drug discovery, the ability to achieve sub-100 nM activity through incorporation of a defined chiral THIQ scaffold differentiates this building block from racemic or less rigid alternatives that fail to achieve the same target engagement.
- [1] Kuujia. (n.d.). (S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (CAS 195832-21-4). Product page citing Memorial Sloan Kettering Cancer Center HDAC6 inhibitor study. View Source
